5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid is a chemical compound with significant relevance in medicinal chemistry and pharmacological research. Its molecular formula is , and it has a molecular weight of approximately 198.65 g/mol. This compound is classified under the category of pyridine derivatives, which are known for their diverse biological activities. The compound's structure includes a pyridine ring substituted with a chloro group and a pyrrolidine moiety, contributing to its unique properties and potential applications in drug development and biochemical research.
The synthesis of 5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid can be achieved through several methods, typically involving the following steps:
Technical details regarding specific reagents and conditions are crucial for optimizing yield and purity but are generally proprietary or detailed in specialized literature.
The molecular structure of 5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid can be represented as follows:
InChI=1S/C8H11ClN4O2/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12)DHWABFOYIRULEY-UHFFFAOYSA-NThe compound features a pyridine ring with a chlorine atom at position 5, a pyrrolidine ring at position 6, and a carboxylic acid group at position 2.
The compound's structural characteristics include:
5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid participates in various chemical reactions typical of carboxylic acids and nitrogen-containing heterocycles. Key reactions include:
These reactions can be influenced by the presence of functional groups in the molecule, making it versatile for further chemical modifications.
The mechanism of action of 5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid primarily revolves around its interaction with biological targets:
Research indicates that compounds related to this structure exhibit antitrypanosomal and antiplasmodial activities, suggesting potential applications in treating diseases like sleeping sickness and malaria.
5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid typically appears as a solid or powder at room temperature. Specific physical properties include:
The chemical properties are characterized by:
Relevant data from safety sheets indicate hazard classifications that must be adhered to during handling.
5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid has various scientific uses:
This compound's diverse applications underscore its importance in both academic research and pharmaceutical industries, highlighting its role in advancing therapeutic strategies against infectious diseases.
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8